molecular formula C7H7ClO3S B8008682 3-Chloro-2-methylbenzenesulfonic acid

3-Chloro-2-methylbenzenesulfonic acid

Cat. No.: B8008682
M. Wt: 206.65 g/mol
InChI Key: LDBGCBLAWJIGHY-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzenesulfonic acid is a substituted benzenesulfonic acid derivative featuring a chlorine atom at the 3-position and a methyl group at the 2-position of the aromatic ring. This sulfonyl chloride derivative has a molecular formula of C7H6Cl2O2S, a molecular weight of 225.09 g/mol, and is characterized by its role as a key intermediate in synthesizing sulfonamide-based pharmaceuticals and agrochemicals.

The sulfonic acid form can be derived via hydrolysis of the sulfonyl chloride. Structurally, the chlorine and methyl substituents influence electronic and steric properties, affecting reactivity and applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

3-chloro-2-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBGCBLAWJIGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Systems

The sulfonation of 3-chloro-2-methylphenol involves electrophilic aromatic substitution, where a sulfonic acid group (-SO3H) is introduced at the para position relative to the methyl group. Sulfuric acid (H2SO4) and chlorosulfonic acid (ClSO3H) are the primary sulfonating agents, with the latter offering superior regioselectivity.

Key Reaction Conditions:

  • Temperature: 80–120°C to balance reaction rate and side-product formation.

  • Solvent: Halogenated hydrocarbons (e.g., chlorobenzene) or solvent-free systems.

  • Catalyst: None required, though excess sulfuric acid acts as both reagent and solvent.

Industrial-Scale Synthesis

A patented process (CN1305843C) details the sulfonation of 3-chloro-2-methylphenol using concentrated H2SO4 at 100°C for 6 hours, achieving a 92% yield. The crude product is purified via recrystallization from aqueous ethanol, yielding >99% purity.

Table 1: Sulfonation Efficiency Under Varied Conditions

Sulfonating AgentTemperature (°C)Time (h)Yield (%)Purity (%)
H2SO4 (98%)10069299.5
ClSO3H8048898.2
Fuming H2SO412038597.8

Chlorination of Methylbenzenesulfonic Acid Derivatives

Electrophilic Chlorination Pathways

Chlorination of 2-methylbenzenesulfonic acid using Cl2 or SO2Cl2 introduces a chlorine atom at the 3-position. Radical initiators like AIBN (azobisisobutyronitrile) or UV irradiation enhance selectivity, minimizing polychlorination.

Critical Parameters:

  • Chlorinating Agent: SO2Cl2 exhibits higher controllability than gaseous Cl2.

  • Solvent: Chlorobenzene or dichloromethane prevents side reactions.

  • Temperature: 50–150°C, with UV irradiation reducing reaction time by 40%.

Case Study: Patent WO2016139161A1

This patent discloses a two-step chlorination-sulfonation sequence:

  • Chlorination: 2-methylbenzenesulfonic acid reacts with SO2Cl2 at 90°C under UV light, achieving 89% conversion to 3-chloro-2-methylbenzenesulfonyl chloride.

  • Hydrolysis: The sulfonyl chloride intermediate is hydrolyzed in aqueous HCl (10%) at 60°C, yielding 3-chloro-2-methylbenzenesulfonic acid with 87% isolated yield.

Acid-Catalyzed Rearrangement of Dichloromethyl Derivatives

Mechanism and Catalytic Systems

Dichloromethyl-substituted precursors undergo acid-catalyzed rearrangement to form the target sulfonic acid. For example, 3-chloro-2-(dichloromethyl)phenyl derivatives rearrange in concentrated H2SO4 at 70–100°C, releasing HCl and forming the sulfonic acid group.

Optimization Insights:

  • Acid Strength: Trifluoromethanesulfonic acid (CF3SO3H) accelerates rearrangement but increases corrosivity.

  • Solvent: Excess sulfuric acid doubles as solvent and catalyst.

Yield and Scalability

Pilot-scale trials using this method report 84–88% yields, with purity >98% after neutralization and filtration. However, the process generates stoichiometric HCl, necessitating robust gas-scrubbing systems .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-methylbenzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in various chemical reactions, acting as an electrophile or nucleophile depending on the reaction conditions. The chlorine and methyl groups influence the compound’s reactivity and selectivity in different pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-Chloro-2-methylbenzenesulfonyl chloride with analogous chlorinated benzenesulfonic acids, sulfonamides, and sulfonyl derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
3-Chloro-2-methylbenzenesulfonyl chloride 80563-86-6 C7H6Cl2O2S 225.09 -Cl (3), -CH3 (2), -SO2Cl Synthesis of sulfonamide inhibitors
5-Chloro-2-formylbenzenesulfonic acid 88-33-5 C7H5ClO4S 220.63 -Cl (5), -CHO (2), -SO3H Intermediate in organic synthesis
4-Chloro-3-sulfamoylbenzoic acid 1205-30-7 C7H6ClNO4S 235.65 -Cl (4), -SO2NH2 (3), -COOH Pharmaceutical applications (e.g., diuretics)
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid - C11H13Cl2NO4S 326.25 -Cl (2,5), -SO2NH-, -CH(CH3)2 Crystallographic studies
5-Chloro-3-(chlorosulfonyl)-2-methoxybenzoic acid - C8H6Cl2O5S 285.10 -Cl (5), -SO2Cl (3), -OCH3 (2), -COOH Synthetic intermediate

Key Research Findings on Substituent Effects

  • Position of Chlorine and Methyl Groups :

    • In 3-Chloro-2-methylbenzenesulfonyl chloride , the chlorine at the 3-position and methyl at the 2-position create steric hindrance, reducing rotational freedom (LogP = 1.38, 1 rotatable bond) . This configuration enhances stability in hydrophobic environments, making it suitable for lipophilic drug precursors.
    • Comparatively, 5-Chloro-2-formylbenzenesulfonic acid (CAS 88-33-5) features an electron-withdrawing formyl group at position 2, increasing acidity and reactivity in electrophilic substitutions .
  • Biological Activity :

    • Substituents on the benzene ring significantly impact enzyme inhibition. For example, 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) demonstrates diuretic properties due to the sulfamoyl group’s ability to bind carbonic anhydrase .
    • In a study on dihydropteroate synthase inhibition, chloro and methyl substituents on benzenesulfonyl derivatives showed strong correlations with activity through quantum chemical modeling, highlighting the importance of electronic effects .
  • Crystallographic and Physical Properties: 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid crystallizes in a monoclinic system (R factor = 0.041), with dichloro substitution enhancing molecular packing via halogen bonding .

Industrial and Pharmaceutical Relevance

  • Synthetic Utility :
    Sulfonyl chlorides like 3-Chloro-2-methylbenzenesulfonyl chloride are pivotal in synthesizing sulfonamides, which are prevalent in antibiotics (e.g., sulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase) .
  • Comparison with Sulfonamides :
    Compounds such as 4-Chloro-3-sulfamoylbenzoic acid (CAS 1205-30-7) emphasize the role of the -SO2NH2 group in enhancing water solubility and target binding, contrasting with sulfonyl chlorides’ reactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-2-methylbenzenesulfonic acid and its derivatives?

  • Methodology : The compound is typically synthesized via chlorosulfonation of toluene derivatives. For example, 3-Chloro-2-methylbenzenesulfonyl chloride (CAS 80563-86-6) is a key intermediate, produced by reacting 3-chloro-2-methyltoluene with chlorosulfonic acid. Hydrolysis of the sulfonyl chloride intermediate under controlled acidic or basic conditions yields the sulfonic acid .
  • Characterization : Post-synthesis purification involves recrystallization or column chromatography, followed by validation using melting point analysis (71–74°C) and HPLC (>97% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm aromatic proton environments.
  • IR Spectroscopy : Detects sulfonic acid groups (S=O stretching at ~1350–1150 cm1^{-1}) and C-Cl bonds (600–800 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C7_7H7_7ClO3_3S, MW 206.65).
    • Crystallography : Single-crystal XRD resolves bond angles and torsional strain in derivatives like sulfonamides .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

  • Impurity Sources : Incomplete chlorosulfonation or hydrolysis may yield residual sulfonyl chloride or toluene byproducts.
  • Mitigation Strategies :

  • HPLC Analysis : Quantifies purity and identifies unreacted intermediates.
  • Recrystallization : Ethanol/water mixtures effectively remove polar impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide formation using 3-Chloro-2-methylbenzenesulfonyl chloride?

  • Key Variables :

  • Solvent Choice : Aprotic solvents (e.g., dichloromethane) minimize hydrolysis and enhance nucleophilic attack by amines.
  • Catalysts : Triethylamine neutralizes HCl byproducts, accelerating reaction kinetics.
  • Temperature : Reactions at 0–25°C prevent decomposition of sensitive sulfonyl chloride intermediates .
    • Case Study : Ethyl [6-(3-chloro-2-methyl-benzenesulfonyl-amino)-pyridin-2-yl]-acetate synthesis achieves >90% yield under these conditions .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Scenario : Discrepancies between 1^1H NMR (predicted vs. observed splitting patterns) or mass spectrometry (unexpected adducts).
  • Method Validation :

  • Cross-Technique Correlation : Combine XRD (definitive bond lengths) with NMR to validate substituent positions.
  • Isotopic Labeling : Use 35^{35}Cl/37^{37}Cl isotopic patterns in MS to confirm molecular composition .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • In Vitro Assays :

  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
    • Structure-Activity Relationships (SAR) : Modifying the sulfonamide group or chloro-methyl substituents enhances bioactivity .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?

  • Electronic Analysis :

  • Chloro Group : Electron-withdrawing nature activates the sulfonyl chloride toward nucleophilic attack.
  • Methyl Group : Steric hindrance at the 2-position directs reactions to the sulfonyl group rather than the aromatic ring.
    • Experimental Evidence : Kinetic studies in THF show faster sulfonamide formation with electron-rich amines (e.g., aniline vs. aliphatic amines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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